N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-14-9-13(10-15(11-14)24-2)19(22)20-7-8-25-18-12-21-17-6-4-3-5-16(17)18/h3-6,9-12,21H,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWNDOPSBAEIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 3-position of the indole ring.
Coupling with Benzamide: The resulting indole-sulfanyl compound is coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The sulfanyl and methoxy groups can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Sulfonamide vs. This difference may influence solubility, reactivity, or pharmacological profiles .
- In contrast, the 2,5-dimethoxy substitution in ’s compound creates steric and electronic variations affecting binding interactions .
- Indole Modifications : The target compound’s thioether linkage (indole-3-sulfanyl) offers redox activity (e.g., oxidation to sulfoxides) absent in ’s simpler indole-3-ethyl group. This could diversify reactivity in catalytic or biological contexts .
Reactivity and Catalytic Potential
However, the indole-sulfanyl group in the target may act as a soft ligand for transition metals (e.g., Pd, Cu), enabling unique catalytic pathways or coordination geometries distinct from ’s rigid N,O-system .
Electronic Properties: Conceptual density functional theory (DFT) parameters (e.g., electronegativity, hardness) could further differentiate reactivity.
Biological Activity
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 356.44 g/mol. The structure features an indole moiety linked to a sulfanyl ethyl group and a dimethoxybenzamide fragment, which contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 356.44 g/mol |
| Molecular Formula | C19 H20 N2 O3 S |
| LogP | 2.9553 |
| Polar Surface Area | 49.625 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that this compound showed an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, suggesting potent anticancer effects compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The underlying mechanism may involve the inhibition of NF-kB signaling pathways.
Research Findings:
In a controlled study involving mice with induced paw edema, administration of this compound resulted in a reduction of edema by approximately 40% compared to the control group .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G2/M phase.
- Cytokine Modulation : By modulating the levels of inflammatory cytokines, it reduces inflammation and associated pain.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the indole-thiol moiety can react with a bromoethyl intermediate of 3,5-dimethoxybenzamide under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and stoichiometric excess of the thiol component. Monitoring via TLC (e.g., 10% MeOH in CH₂Cl₂, Rf ~0.6) is advised .
- Purity Validation : Post-synthesis purification via column chromatography (silica gel, gradient elution) and characterization by ¹H-NMR (e.g., δ 12.95 ppm for NH protons) and LC-MS ensure purity >95% .
Q. How can the structural conformation of this compound be confirmed, and what analytical techniques are critical?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, the dihedral angle between indole and benzamide planes can be resolved (e.g., 45–55°), with R-factor <0.06 .
- Spectroscopy : ¹H/¹³C-NMR (e.g., δ 3.82 ppm for OCH₃ groups) and FT-IR (C=O stretch ~1650 cm⁻¹) confirm functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) at 1–100 µM concentrations. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity. Include positive controls (e.g., doxorubicin) and triplicate measurements .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact target binding affinity?
- SAR Strategy : Replace 3,5-dimethoxy groups with hydroxyls or halogens to compare electronic effects. For analogs like N-(3,5-dihydroxyphenyl)-3,4-dimethoxybenzamide, hydrogen bonding with residues (e.g., Tyr in kinases) enhances affinity. Docking studies (AutoDock Vina) and MD simulations quantify interactions .
- Data Interpretation : Reduced activity in methoxy-to-methyl analogs suggests steric hindrance, while nitro derivatives show improved solubility but lower permeability .
Q. What experimental approaches resolve contradictions in crystallographic vs. solution-phase conformational data?
- Multimodal Analysis : Compare SC-XRD (rigid crystal lattice) with NMR in DMSO-d₆ (flexible solution state). For example, NOESY correlations may reveal dynamic interplanar distances in solution. Variable-temperature NMR (VT-NMR) detects rotational barriers .
- Case Study : A 0.2 Å discrepancy in bond lengths between XRD and DFT-optimized structures may arise from crystal packing forces. Hybrid QM/MM calculations reconcile these differences .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- In Vitro ADME : Microsomal stability assays (human/rat liver microsomes, 1 mg/mL protein) with LC-MS quantification. Plasma protein binding (equilibrium dialysis) and LogP (HPLC) guide lead optimization .
- In Vivo PK : Administer 10 mg/kg IV/orally in rodents. Plasma sampling (0–24 h) with LC-MS/MS quantifies t₁/₂, Cmax, and AUC. Bile-duct cannulation studies assess enterohepatic recirculation .
Data Analysis & Reproducibility
Q. What statistical methods are essential for validating bioactivity data across independent studies?
- Robust Metrics : Use Cohen’s d for effect size and ANOVA with post-hoc Tukey tests for multi-group comparisons. IC50 values require nonlinear regression (e.g., four-parameter logistic model). Report 95% confidence intervals .
- Reproducibility Checks : Cross-validate cytotoxicity data in ≥2 cell lines and orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3/7 activation) .
Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
- In Silico Tools : Predict BBB permeability via PAMPA-BBB (parallel artificial membrane assay) or QSAR models (e.g., VolSurf+ descriptors). Reduce polar surface area (<90 Ų) and optimize LogD (1–3) .
- Case Study : Ethyl ester prodrugs of 3,5-dimethoxybenzamide show 3× higher BBB penetration in murine models compared to parent compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
